molecular formula C23H43NO2Si2 B145351 (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine CAS No. 138228-45-2

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine

Cat. No.: B145351
CAS No.: 138228-45-2
M. Wt: 421.8 g/mol
InChI Key: LLGNPRXNMNDZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine is a chiral pyrrolidine derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups at the 3 and 4 positions and a benzyl group at the nitrogen atom. The TBDMS groups serve as robust protecting agents for hydroxyl functionalities, enhancing the compound’s stability under acidic or basic conditions during synthetic processes . This compound is critical in asymmetric synthesis, particularly in the preparation of pharmaceuticals and ligands for catalysis. Its stereochemical rigidity, conferred by the (3S,4S) configuration, ensures precise control over reaction outcomes in stereoselective transformations .

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO2Si2/c1-22(2,3)27(7,8)25-20-17-24(16-19-14-12-11-13-15-19)18-21(20)26-28(9,10)23(4,5)6/h11-15,20-21H,16-18H2,1-10H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGNPRXNMNDZSO-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(CC1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Silylation

  • Reagents : TBDMS-Cl (2.2 equiv), imidazole (4.4 equiv) in anhydrous dichloromethane (DCM).

  • Conditions : 0–25°C under nitrogen, 12–24 hours.

  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) to confirm bis-silylation.

One-Pot Bis-Silylation

  • Reagents : TBDMS triflate (2.5 equiv), 2,6-lutidine (5.0 equiv) in tetrahydrofuran (THF).

  • Conditions : –40°C to 0°C, 6 hours.

  • Advantages : Higher yields (85–92%) due to suppressed epimerization.

Table 1: Comparison of Silylation Methods

MethodReagentsTemperatureYield (%)Purity (%)
StepwiseTBDMS-Cl, imidazole0–25°C78–8595–98
One-PotTBDMS triflate, lutidine–40°C85–9297–99

Benzylation of the Pyrrolidine Nitrogen

The nitrogen atom is benzylated to introduce the 1-benzyl group, enhancing solubility and stability.

Benzyl Bromide Alkylation

  • Reagents : Benzyl bromide (1.5 equiv), potassium carbonate (3.0 equiv) in acetonitrile.

  • Conditions : Reflux at 82°C for 8 hours.

  • Workup : Aqueous extraction, drying over MgSO₄, and solvent evaporation.

Reductive Amination Alternative

  • Reagents : Benzaldehyde (2.0 equiv), sodium triacetoxyborohydride (3.0 equiv) in DCM.

  • Conditions : Room temperature, 12 hours.

  • Advantages : Avoids harsh alkylation conditions, suitable for acid-sensitive intermediates.

Table 2: Benzylation Efficiency

MethodYield (%)Purity (%)Byproducts Identified
Benzyl bromide88–9296–98Quaternary ammonium salts
Reductive amination82–8594–96None

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1 to 7:3 gradient). Critical characterization steps include:

  • NMR spectroscopy :

    • ¹H NMR : δ 0.1–0.3 ppm (TBDMS methyl groups), δ 7.2–7.4 ppm (benzyl aromatic protons).

    • ¹³C NMR : δ 18–25 ppm (TBDMS carbons), δ 128–140 ppm (aromatic carbons).

  • Chiral HPLC : Chiralpak IA column, hexane/isopropanol (95:5), retention time 12.3 minutes (99.5% ee).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor type : Microfluidic tubular reactor.

  • Conditions :

    • Silylation at 20°C, residence time 30 minutes.

    • Benzylation at 80°C, residence time 15 minutes.

  • Throughput : 5 kg/day with 89% yield.

Quality Control Protocols

  • In-line FTIR : Monitors silylation completion (Si–O stretch at 1100 cm⁻¹).

  • Automated crystallization : Ethanol/water anti-solvent system to achieve ≥99.5% purity.

Challenges and Optimization

Epimerization Mitigation

  • Low-temperature silylation : Conducting reactions below –20°C reduces racemization.

  • Buffered deprotection : Use of TBAF with acetic acid (pH 5–6) prevents acid-catalyzed stereochemical inversion.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility but may require longer reaction times.

  • Ether solvents (e.g., THF) enhance stereoselectivity but necessitate rigorous drying.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Protected Pyrrolidine Derivatives

(a) TBDMS-Protected Analogs

The compound shares structural similarities with (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1), which also employs a tert-butyl group for protection. However, the latter incorporates a pyridine ring and ester functionalities, broadening its utility in medicinal chemistry (e.g., kinase inhibition) but reducing its suitability for hydroxyl protection .

(b) Deprotected Analog: (3S,4S)-1-Benzylpyrrolidine-3,4-diol

The deprotected version of the target compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, lacks TBDMS groups, resulting in free hydroxyl moieties. Crystallographic studies (R factor = 0.032) reveal a planar pyrrolidine ring with hydrogen-bonding interactions between hydroxyl groups, contrasting with the steric bulk and hydrophobic nature of the TBDMS-protected derivative .

Phosphine-Substituted Pyrrolidine Derivatives

(3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride (C35H34ClNP2) replaces TBDMS groups with diphenylphosphine moieties. This modification renders the compound a potent ligand for transition-metal catalysis (e.g., asymmetric hydrogenation) but necessitates storage under inert atmospheres (2–8°C) due to air sensitivity . In contrast, the TBDMS-protected compound is stable under ambient conditions, prioritizing synthetic versatility over catalytic activity.

Pyridine-Functionalized Pyrrolidines

Compounds like 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS: 1228666-00-9) integrate pyridine rings into the pyrrolidine scaffold. These derivatives exhibit distinct electronic properties, such as enhanced π-π stacking capabilities, making them suitable for drug discovery (e.g., receptor antagonists) but less effective as protecting-group intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine C23H43NO2Si2 454.84 TBDMS ethers, benzyl group Hydroxyl protection, synthesis
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate C17H23ClN2O4 354.83 Pyridine, tert-butyl ester Medicinal chemistry
(3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride C35H34ClNP2 566.05 Diphenylphosphine, hydrochloride Catalysis, asymmetric synthesis
(3S,4S)-1-Benzylpyrrolidine-3,4-diol C11H15NO2 193.24 Hydroxyl groups Crystallography, intermediates

Key Research Findings

  • Stability : The TBDMS groups in the target compound confer exceptional stability under acidic/basic conditions compared to tert-butyl esters (e.g., in CAS: 1228070-72-1), which are prone to hydrolysis .
  • Stereochemical Control : The (3S,4S) configuration ensures rigidity, critical for enantioselective synthesis, whereas pyridine-containing analogs (e.g., CAS: 1228666-00-9) exhibit conformational flexibility .
  • Reactivity : Phosphine-substituted derivatives (e.g., C35H34ClNP2) are redox-active but require stringent storage, unlike the air-stable TBDMS-protected compound .

Biological Activity

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine, with CAS number 138228-45-2, is a chiral pyrrolidine derivative notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis. The compound consists of a pyrrolidine ring substituted with a benzyl group and two tert-butyldimethylsilyl ether functionalities, enhancing its stability and reactivity.

  • Molecular Formula : C23H43NO2Si2
  • Molecular Weight : 421.76 g/mol
  • Purity : Typically above 95%
  • Structural Features : Chiral centers at positions 3 and 4 of the pyrrolidine ring.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Pyrrolidine Ring : Utilizing chiral precursors to ensure the correct stereochemistry.
  • Introduction of Silyl Groups : Employing tert-butyldimethylsilyl chloride in the presence of a base to protect hydroxyl groups.
  • Benzyl Substitution : Adding a benzyl group through nucleophilic substitution reactions.

Enzyme Interaction Studies

Research indicates that related pyrrolidine derivatives exhibit significant interactions with various biological macromolecules, particularly enzymes. For instance, studies have shown that certain pyrrolidine compounds can inhibit kinases such as casein kinase 1 delta, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidineSimilar pyrrolidine structureModerate kinase inhibition
(3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidineOpposite stereochemistryLimited data available
(3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidineContains amino groupsAntimicrobial activity observed

Research Findings

Despite limited direct studies on this compound itself, the existing literature highlights its potential as a scaffold for drug development due to its stereochemical properties and ability to interact with biological targets. Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications.

Scientific Research Applications

The compound (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine (CAS No. 138228-45-2) is a chiral pyrrolidine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis, and potential interactions with biological systems.

Structural Features

FeatureDescription
Pyrrolidine RingA five-membered nitrogen-containing ring known for its versatility in organic synthesis.
Benzyl GroupEnhances lipophilicity and potential interactions with biological targets.
Tert-butyldimethylsilyl GroupsProvide protection for hydroxyl groups, facilitating selective reactions.

Medicinal Chemistry

The compound's stereochemical properties make it a candidate for drug development, particularly as an inhibitor or modulator of biological pathways. Pyrrolidine derivatives have been studied for their effects on various kinases, such as casein kinase 1 delta, suggesting that similar compounds could exhibit selective inhibitory activity against specific targets.

Organic Synthesis

Due to its structural characteristics, This compound can serve as a versatile intermediate in the synthesis of other complex molecules. The presence of silyl ethers allows for selective deprotection reactions under mild conditions, facilitating the construction of more complex structures.

Interaction Studies

Research indicates that compounds with similar structures may interact effectively with enzymes or receptors due to their conformational flexibility and ability to form hydrogen bonds. Further studies are necessary to elucidate the specific binding affinities and mechanisms of action of this compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidineSimilar pyrrolidine structureDifferent stereochemistry
(3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidineSimilar functional groupsOpposite stereochemistry
(3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidineContains amino groupsDifferent functionalization

The specific stereochemistry of (3S,4S) enhances its potential biological activity compared to its isomers.

Q & A

Basic: What are the key considerations for synthesizing (3S,4S)-1-benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine with high stereochemical purity?

Methodological Answer:
The synthesis typically begins with a chiral pyrrolidine diol precursor, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol, derived from L-tartaric acid via condensation with benzylamine followed by NaBH4–BF3·Et2O reduction . To introduce the tert-butyldimethylsilyl (TBS) protecting groups, the diol is treated with TBS chloride (or triflate) in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. Key considerations:

  • Steric control : Use bulky silylating reagents to minimize side reactions.
  • Temperature : Reactions are often conducted at 0–20°C to suppress epimerization .
  • Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the bis-TBS product. Confirm stereochemistry via 1H^{1}\text{H}-NMR coupling constants or X-ray crystallography .

Advanced: How can researchers resolve contradictions in reaction yields when using different silyl-protecting group strategies for this compound?

Methodological Answer:
Discrepancies in yields often arise from competing side reactions (e.g., incomplete protection, desilylation, or stereochemical scrambling). To troubleshoot:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or 19F^{19}\text{F}-NMR (if using TBS triflate) to identify intermediate species.
  • Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DMAP, which accelerates silylation by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility, while ethereal solvents (THF) may improve stereoselectivity.
  • Post-reaction analysis : Use HRMS or 29Si^{29}\text{Si}-NMR to detect residual hydroxyl groups or partial silylation .

Basic: What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Key diagnostic signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and TBS methyl groups (δ 0.1–0.3 ppm). The pyrrolidine ring protons show distinct coupling patterns (e.g., J3,4J_{3,4} ≈ 3–5 Hz for cis-diols) .
  • X-ray crystallography : Resolves absolute stereochemistry; the title compound’s analog, (3S,4S)-1-benzylpyrrolidine-3,4-diol, crystallizes in the orthorhombic system with RR-factor < 0.05, confirming spatial arrangement .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to detect enantiomeric impurities.

Advanced: How does the choice of silyl protecting groups influence downstream functionalization of the pyrrolidine core?

Methodological Answer:
TBS groups are favored for their stability under basic/neutral conditions and selective removal with fluoride sources (e.g., TBAF). However, competing factors include:

  • Steric hindrance : TBS may obstruct nucleophilic attacks at C3/C4 positions. Switching to less bulky groups (e.g., TMS) can improve reactivity but reduce stability.
  • Orthogonal protection : For sequential deprotection, consider using acid-labile groups (e.g., trityl) alongside TBS.
  • Case study : In glycosylation reactions, TBS-protected diols exhibit lower reactivity compared to acetylated analogs, necessitating harsher conditions (e.g., BF3·OEt2 catalysis) .

Basic: What are the best practices for handling and storing this compound to prevent desilylation or degradation?

Methodological Answer:

  • Storage : Keep under inert atmosphere (Ar/N2) at –20°C in anhydrous solvents (e.g., THF, DCM).
  • Moisture control : Use molecular sieves (3Å) in storage vials and conduct reactions in flame-dried glassware.
  • Stability monitoring : Regular 1H^{1}\text{H}-NMR checks for emerging hydroxyl signals (δ 1.5–3.0 ppm) indicate desilylation.
  • Safety : While specific toxicity data are limited, handle using standard PPE (gloves, goggles) due to potential irritant properties of silyl ethers .

Advanced: How can computational methods aid in predicting the reactivity of this compound in asymmetric catalysis?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., hydrogenation or cross-couplings). For example, the TBS groups’ electron-withdrawing effects may lower the LUMO energy at C3/C4.
  • Molecular docking : If used as a chiral ligand, simulate binding affinities with metal centers (e.g., Pd or Rh) to optimize catalyst design.
  • Case study : Similar pyrrolidine derivatives have been studied as organocatalysts in aldol reactions, where stereoelectronic effects dominate enantioselectivity .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Chiral building block : Used to synthesize β-proline analogs for peptide mimetics or protease inhibitors.
  • Glycosidase inhibitors : The diol core mimics carbohydrate transition states; TBS groups allow selective functionalization of hydroxyls .
  • Case study : Derivatives of this compound have been incorporated into HIV protease inhibitors, where the rigid pyrrolidine scaffold enhances binding affinity .

Advanced: What strategies can mitigate epimerization during deprotection of the TBS groups?

Methodological Answer:

  • Fluoride source : Use buffered TBAF (with AcOH or H2O) instead of HF·pyridine to control reaction pH and minimize acid-catalyzed epimerization.
  • Low-temperature deprotection : Conduct reactions at –78°C in THF to slow racemization kinetics.
  • In situ monitoring : Employ IR spectroscopy to track Si–O bond cleavage (absorption ~1100 cm1^{-1}) and quench the reaction promptly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.